molecular formula C18H13I B8319899 2,5-Diphenyliodobenzene

2,5-Diphenyliodobenzene

Cat. No. B8319899
M. Wt: 356.2 g/mol
InChI Key: DJMIEZXAWJZZOV-UHFFFAOYSA-N
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Patent
US08586199B2

Procedure details

3N hydrochloric acid (300 milliliters) was added to 2,5-diphenylanilin obtained in the foregoing (25 g, 101.91 mmol, 1.0 equivalent), and the mixture was stirred at 80° C. for 2.5 hours. After that, the mixture was cooled to room temperature. After that, the mixture was further cooled to 5° C. While the temperature of the mixture was kept at 10° C. or lower (5 to 8° C.), an aqueous solution of sodium nitrite (NaNO2: 8.43 g, 122.29 mmol, 1.2 equivalents, H2O: 60 milliliters) was slowly added to the mixture, and the whole was stirred for 0.5 hour. The reaction liquid was dropped into an aqueous solution of potassium iodide (KI: 60.9 g, 366.87 mmol, 3.6 equivalents, H2O: 180 milliliters). An appropriate amount of methylene chloride was further added to the mixture so that a reaction was completed, and the whole was stirred for 0.75 hour at room temperature. Sodium hydrogen dithionite was added to the reaction liquid until the color of the reaction liquid was turned into a yellow color. After that, the mixture was stirred for 0.5 hour, and the organic layer of the resultant reaction liquid was extracted. The extracted organic layer was washed with a saturated salt solution, dried with anhydrous sodium sulfate, and concentrated. The resultant residue was purified by short column chromatography (methylene chloride) and silica gel chromatography (methylene chloride:hexane=1:1→2:1), and the purified residue was dried, whereby a pale pink solid was obtained (24.35 g, yield: 67%).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three
Name
Sodium hydrogen dithionite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([C:8]2[CH:14]=[CH:13][C:12]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:11][C:9]=2N)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N([O-])=O.[Na+].[I-:25].[K+].S(S([O-])=O)(O)=O.[Na+]>C(Cl)Cl>[C:2]1([C:8]2[CH:14]=[CH:13][C:12]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:11][C:9]=2[I:25])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(N)C=C(C=C1)C1=CC=CC=C1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
180 mL
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Sodium hydrogen dithionite
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)S(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the foregoing (25 g, 101.91 mmol, 1.0 equivalent)
TEMPERATURE
Type
TEMPERATURE
Details
After that, the mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After that, the mixture was further cooled to 5° C
CUSTOM
Type
CUSTOM
Details
was kept at 10° C.
STIRRING
Type
STIRRING
Details
the whole was stirred for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
STIRRING
Type
STIRRING
Details
the whole was stirred for 0.75 hour at room temperature
Duration
0.75 h
STIRRING
Type
STIRRING
Details
After that, the mixture was stirred for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the organic layer of the resultant reaction liquid
EXTRACTION
Type
EXTRACTION
Details
was extracted
WASH
Type
WASH
Details
The extracted organic layer was washed with a saturated salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by short column chromatography (methylene chloride) and silica gel chromatography (methylene chloride:hexane=1:1→2:1)
CUSTOM
Type
CUSTOM
Details
the purified residue was dried
CUSTOM
Type
CUSTOM
Details
whereby a pale pink solid was obtained (24.35 g, yield: 67%)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C1(=CC=CC=C1)C1=C(C=C(C=C1)C1=CC=CC=C1)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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